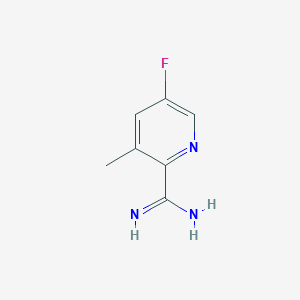
5-Fluoro-3-methylpicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-methylpicolinimidamide is a fluorinated organic compound with the molecular formula C7H8FN3 and a molecular weight of 153.16 g/mol . This compound is characterized by the presence of a fluorine atom, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinase enzymes, which catalyze the formation of the C-F bond under mild conditions . Another approach involves the use of boron reagents in Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of 5-Fluoro-3-methylpicolinimidamide may involve large-scale enzymatic synthesis or chemical synthesis using boron reagents. The choice of method depends on factors such as cost, yield, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-3-methylpicolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines.
Aplicaciones Científicas De Investigación
5-Fluoro-3-methylpicolinimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-methylpicolinimidamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and bioavailability by altering its lipophilicity and metabolic stability . The exact pathways and targets are still under investigation, but the compound’s unique properties make it a promising candidate for various applications.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that shares the fluorine atom but has a different structure and mechanism of action.
5-Fluoro-5’-deoxyadenosine: Another fluorinated compound with applications in molecular imaging and pharmaceuticals.
Uniqueness
5-Fluoro-3-methylpicolinimidamide is unique due to its specific structure, which combines the properties of fluorinated compounds with the picolinimidamide scaffold. This combination results in enhanced stability, bioavailability, and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H8FN3 |
|---|---|
Peso molecular |
153.16 g/mol |
Nombre IUPAC |
5-fluoro-3-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8FN3/c1-4-2-5(8)3-11-6(4)7(9)10/h2-3H,1H3,(H3,9,10) |
Clave InChI |
AJLBKKGQTLVOPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1C(=N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


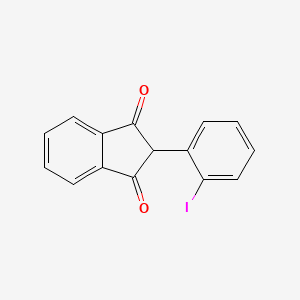
![9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline](/img/structure/B13665253.png)
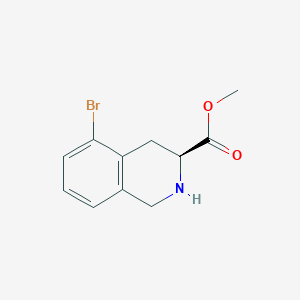
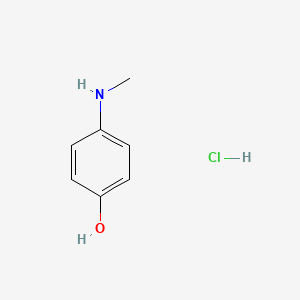


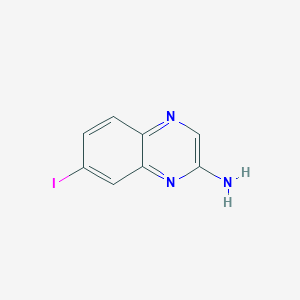
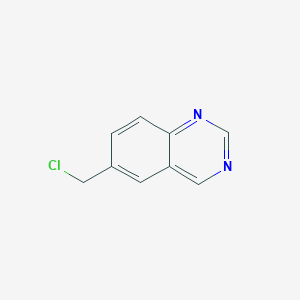
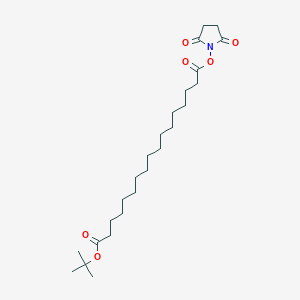
![2-Ethyl-6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665284.png)
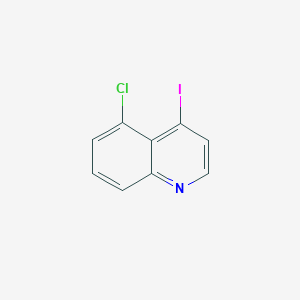

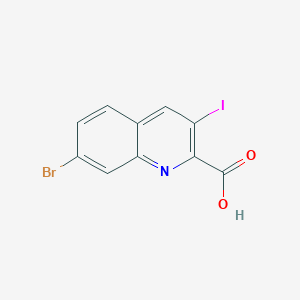
![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)
